

A Technical Guide to High-Purity 1-Hexadecanold3 for Researchers

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Compound of Interest		
Compound Name:	1-Hexadecanol-d3	
Cat. No.:	B1368248	Get Quote

For researchers, scientists, and professionals in drug development, the availability and quality of deuterated compounds are critical for a range of applications, from metabolic studies to use as internal standards in quantitative analysis. This guide provides an in-depth overview of commercial sources for high-purity **1-Hexadecanol-d3**, including key specifications and analytical methodologies.

Commercial Supplier Analysis

A survey of commercial suppliers reveals several sources for high-purity **1-Hexadecanol-d3** and its isotopologues. While various deuterated forms exist, including those with 31 (d31) and 33 (d33) deuterium atoms, this guide focuses on **1-Hexadecanol-d3**. The following table summarizes the quantitative data available from prominent suppliers.



Supplier	Product Name	CAS Number	Chemical Purity	Isotopic Purity (atom % D)	Available Quantities
CDN Isotopes	n-Hexadecyl- d3 Alcohol	75736-52-6	Not specified	99	250 mg, 500 mg
MedchemExp ress	1- Hexadecanol- d3	75736-52-6	Not specified	Not specified	Inquire
Chemsrc	1- Hexadecanol- d3	75736-52-6	Not specified	Not specified	Inquire

Note: Data is based on publicly available information and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and certificates of analysis.

Experimental Protocols

The successful application of **1-Hexadecanol-d3** in research necessitates robust experimental protocols. Below are detailed methodologies for the synthesis and analysis of deuterated long-chain alcohols, which can be adapted for **1-Hexadecanol-d3**.

Synthesis of 1-Hexadecanol-d3

A common method for the synthesis of terminally deuterated long-chain alcohols involves the reduction of the corresponding deuterated carboxylic acid or its ester.

Protocol: Reduction of Palmitic Acid-d3 Methyl Ester

Esterification of Palmitic Acid-d3: Suspend Palmitic acid-d3 (1 equivalent) in dry methanol.
 Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.
 Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the methyl ester with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



- Reduction to **1-Hexadecanol-d3**: Dissolve the crude methyl palmitate-d3 in anhydrous diethyl ether under an inert atmosphere (e.g., argon). Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum deuteride (LiAlD₄) (1.5 equivalents) in anhydrous diethyl ether. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up and Purification: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1-Hexadecanol-d3 by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Characterization of 1-Hexadecanol-d3

Accurate characterization of the chemical and isotopic purity of **1-Hexadecanol-d3** is essential. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL stock solution of **1-Hexadecanol-d3** in a suitable solvent such as dichloromethane or hexane.
- GC-MS System: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) coupled to a mass spectrometer.
- · GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:



- Ion Source Temperature: 230°C
- Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
- Data Analysis: The retention time will confirm the identity of 1-Hexadecanol. The mass spectrum will show a characteristic fragmentation pattern. The molecular ion peak (M+) and other fragment ions will be shifted by +3 m/z units compared to the unlabeled standard, confirming the presence of three deuterium atoms. Chemical purity is determined by the relative peak area in the total ion chromatogram.

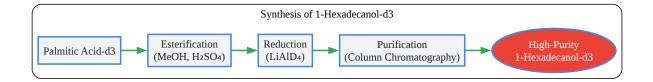
Protocol: NMR Analysis for Isotopic Enrichment

- Sample Preparation: Dissolve an accurately weighed amount of **1-Hexadecanol-d3** in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
- ¹H NMR Spectroscopy:
 - Acquire a high-resolution ¹H NMR spectrum.
 - The signal corresponding to the protons on the carbon bearing the deuterium atoms (C16)
 will be significantly reduced in intensity or absent.
 - The integration of the remaining proton signals relative to the internal standard can be used to confirm the chemical structure and purity.
- ²H (Deuterium) NMR Spectroscopy:
 - Acquire a ²H NMR spectrum.
 - A signal will be observed at the chemical shift corresponding to the deuterium atoms at the C16 position.
 - The presence and integration of this signal confirm the location and can be used to quantify the isotopic enrichment.[1]



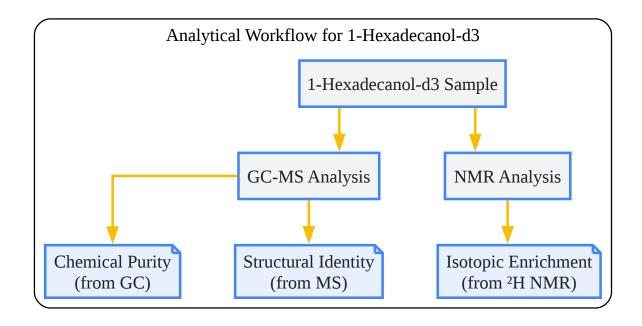
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.



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Caption: Synthetic pathway for high-purity 1-Hexadecanol-d3.



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Caption: Analytical workflow for quality control of 1-Hexadecanol-d3.

This technical guide provides a foundational understanding of the commercial landscape and key experimental considerations for working with high-purity **1-Hexadecanol-d3**. For specific



applications, further optimization of these protocols may be necessary. Researchers are encouraged to consult the original literature and supplier documentation for the most detailed and up-to-date information.

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References

- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H
 NMR + 2 H NMR PubMed [pubmed.ncbi.nlm.nih.gov]
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